

A Comprehensive Guide to the Certificate of Analysis for Amfenac-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of a representative Certificate of Analysis (CoA) for **Amfenac-d5**, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Amfenac. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the quality, purity, and identity of this stable isotope-labeled standard in research and development applications. **Amfenac-d5** is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Amfenac.

Compound Information

A Certificate of Analysis for a reference standard like **Amfenac-d5** will begin with fundamental identifying information.



Parameter	Specification	
Product Name	Amfenac-d5	
Alternate Names	2-Amino-3-(benzoyl-d5)benzeneacetic Acid	
Chemical Formula	C15H8D5NO3	
Molecular Weight	260.30 g/mol	
CAS Number	Not Assigned	
Parent Drug	Amfenac	
Appearance	Off-White to Light Yellow Solid	
Solubility	Soluble in DMSO and Methanol	

Quantitative Analysis Summary

The core of the CoA provides quantitative data on the purity, identity, and quality of the material. These results are obtained through a series of rigorous analytical tests.

Analytical Test	Method	Result	Specification
Purity (by HPLC)	High-Performance Liquid Chromatography	99.8%	≥ 98.0%
Identity	¹ H-NMR Spectroscopy	Conforms to Structure	Conforms to Structure
Identity	Mass Spectrometry (ESI-MS)	261.1 [M+H]+	Consistent with Calculated Mass
Isotopic Purity	Mass Spectrometry	99.5%	≥ 99% Deuterium Incorporation
Residual Solvents	Gas Chromatography (GC)	< 0.1%	Meets USP <467> Requirements
Water Content	Karl Fischer Titration	0.2%	≤ 1.0%



Detailed Experimental Protocols

To ensure transparency and reproducibility, a comprehensive CoA will detail the methodologies used for the key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the purity of **Amfenac-d5** by separating it from any potential impurities.

Instrumentation:

- · System: Agilent 1260 Infinity II LC System or equivalent
- Detector: Diode Array Detector (DAD)

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 μL

Sample Preparation: A stock solution of **Amfenac-d5** is prepared in methanol at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of 0.1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main **Amfenac-d5** peak relative to the total peak area in the chromatogram.

¹H-NMR Spectroscopy for Structural Confirmation



Purpose: To confirm the chemical structure of **Amfenac-d5** and assess the degree of deuteration.

Instrumentation:

Spectrometer: Bruker Avance III 400 MHz NMR Spectrometer or equivalent

Experimental Parameters:

• Solvent: DMSO-d6

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Temperature: 25°C

Data Analysis: The ¹H-NMR spectrum is analyzed for the presence of characteristic proton signals corresponding to the non-deuterated positions of the Amfenac molecule. The absence or significant reduction of signals from the deuterated positions confirms the isotopic labeling.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight of Amfenac-d5 and determine its isotopic purity.

Instrumentation:

System: Agilent 6530 Q-TOF LC/MS or equivalent

• Ionization Source: Electrospray Ionization (ESI), positive mode

Experimental Parameters:

• Mobile Phase: Acetonitrile/Water (1:1) with 0.1% Formic Acid

Capillary Voltage: 3500 V

Fragmentor Voltage: 175 V

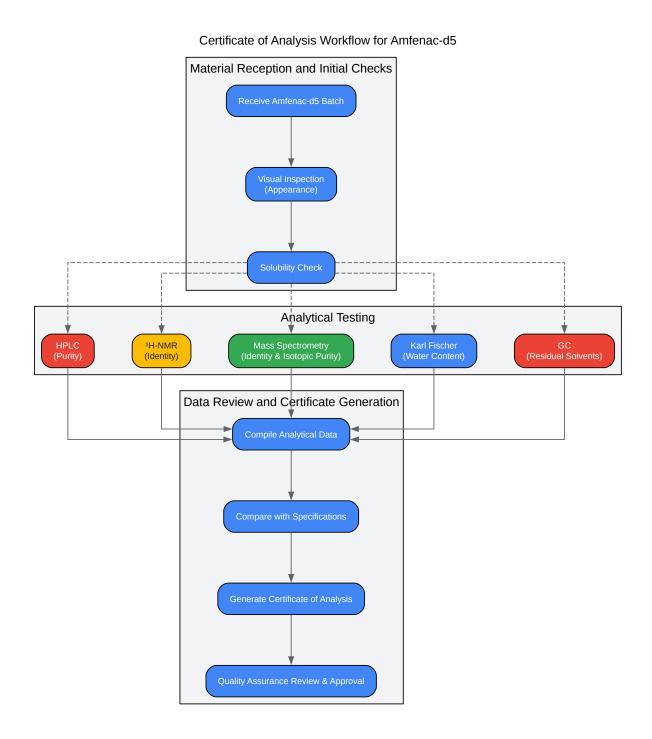
Gas Temperature: 325°C



Data Analysis: The mass spectrum is examined for the presence of the molecular ion peak corresponding to the calculated mass of **Amfenac-d5** ([M+H]⁺). Isotopic purity is assessed by comparing the intensity of the desired deuterated mass peak to any residual non-deuterated or partially deuterated species.

Visualizations Amfenac-d5 Certificate of Analysis Workflow



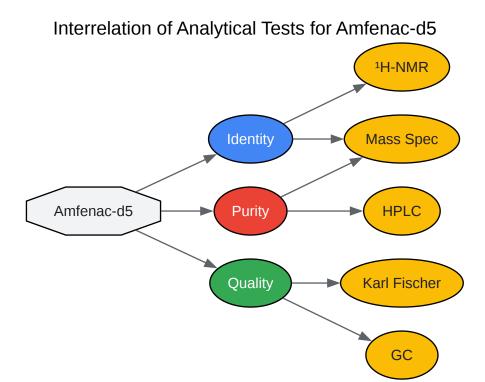


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Caption: Workflow for generating a Certificate of Analysis for Amfenac-d5.



Logical Relationship of Analytical Tests



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Caption: Logical relationships between **Amfenac-d5** and its analytical tests.

This guide provides a foundational understanding of the critical information presented in a Certificate of Analysis for **Amfenac-d5**. For specific applications, always refer to the CoA provided by the supplier for the particular lot of material being used.

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